molecular formula C16H17N3O2 B2652133 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one CAS No. 1234835-02-9

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

Cat. No.: B2652133
CAS No.: 1234835-02-9
M. Wt: 283.331
InChI Key: CJQHGDFJANQCCG-UHFFFAOYSA-N
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Description

2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a complex organic compound that features a dihydroisoquinoline moiety fused with a pyridazinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski-type synthesis, which involves the cyclization of phenylethanols and nitriles in the presence of trifluoromethanesulfonic anhydride (Tf2O) to form the dihydroisoquinoline core . This intermediate can then be further reacted with appropriate reagents to introduce the pyridazinone moiety.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit aldo-keto reductase, which is a target in cancer therapy . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is unique due to its specific combination of the dihydroisoquinoline and pyridazinone moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-6-7-15(20)19(17-12)11-16(21)18-9-8-13-4-2-3-5-14(13)10-18/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQHGDFJANQCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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